6-ethyl-4-methylidene-3-(4-methylphenyl)-1H-quinazolin-2-one
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Overview
Description
6-ethyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl acetoacetate.
Cyclization: The intermediate product undergoes cyclization to form the quinazolinone core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives with different oxidation states.
Reduction: Reduction of the methylene group to a methyl group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, or nitrating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 6-ethyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Interference with signaling pathways that regulate cell growth or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Benzodiazepines: Structurally related compounds with known therapeutic uses.
Isoquinolines: Another class of nitrogen-containing heterocycles with biological activity.
Uniqueness
6-ethyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone is unique due to its specific substituents, which may confer distinct biological activities or chemical reactivity compared to other quinazolinone derivatives.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
Molecular Formula |
C18H18N2O |
---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
6-ethyl-4-methylidene-3-(4-methylphenyl)-1H-quinazolin-2-one |
InChI |
InChI=1S/C18H18N2O/c1-4-14-7-10-17-16(11-14)13(3)20(18(21)19-17)15-8-5-12(2)6-9-15/h5-11H,3-4H2,1-2H3,(H,19,21) |
InChI Key |
MDRUCHPCYICQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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